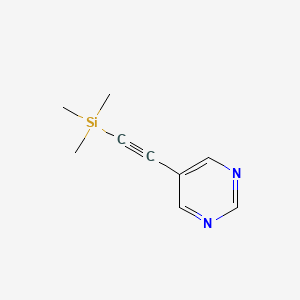

5-((Trimethylsilyl)ethynyl)pyrimidine

Description

BenchChem offers high-quality 5-((Trimethylsilyl)ethynyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Trimethylsilyl)ethynyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(2-pyrimidin-5-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESYUGWNHQDZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571835 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216309-28-3 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-((Trimethylsilyl)ethynyl)pyrimidine

CAS Number: 216309-28-3

This technical guide provides a comprehensive overview of 5-((trimethylsilyl)ethynyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and its application in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Chemical and Physical Properties

5-((Trimethylsilyl)ethynyl)pyrimidine is a solid at room temperature, characterized by the presence of a pyrimidine ring functionalized with a trimethylsilyl-protected ethynyl group at the 5-position. This protecting group is crucial for its use in cross-coupling reactions, allowing for the sequential introduction of the ethynyl moiety.

| Property | Value |

| CAS Number | 216309-28-3 |

| Molecular Formula | C₉H₁₂N₂Si |

| Molecular Weight | 176.29 g/mol |

| Appearance | Solid |

Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

The primary route for the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine is the Sonogashira cross-coupling reaction. This versatile and robust method facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of a halo-pyrimidine and the sp-hybridized carbon of trimethylsilylacetylene.

General Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine from 5-bromopyrimidine and trimethylsilylacetylene. Yields and reaction times may vary based on the specific catalyst, ligands, and reaction conditions employed.

Materials:

-

5-Bromopyrimidine (1.0 equivalent)

-

Trimethylsilylacetylene (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-((trimethylsilyl)ethynyl)pyrimidine.[1]

Synthetic Workflow for 5-((Trimethylsilyl)ethynyl)pyrimidine.

Applications in Drug Discovery and Development

5-((Trimethylsilyl)ethynyl)pyrimidine serves as a crucial building block for the synthesis of 5-alkynylpyrimidine derivatives. The trimethylsilyl group can be easily removed under mild conditions (e.g., with a fluoride source or mild base) to reveal a terminal alkyne. This terminal alkyne can then be used in further synthetic transformations, such as click chemistry or coupling with other molecules of interest. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an ethynyl group at the 5-position has been shown to be a valuable strategy in the development of potent therapeutic agents.[1]

Anticancer and Antiviral Activity of Derivatives

Derivatives of 5-ethynylpyrimidine, particularly nucleoside analogues, have demonstrated significant potential as both anticancer and antiviral agents. These compounds can act as mimics of natural nucleosides and interfere with DNA and RNA synthesis in cancer cells and virus-infected cells.

The following table summarizes the in vitro biological activity of representative 5-ethynylpyrimidine derivatives against various cancer cell lines and viruses.

| Compound Class | Target Cell Line / Virus | Activity Metric | Value (µM) |

| Indazol-Pyrimidine Derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 1.629 - 4.798 |

| Indazol-Pyrimidine Derivatives | A549 (Lung Cancer) | IC₅₀ | 2.305 - 3.304 |

| Indazol-Pyrimidine Derivatives | Caco2 (Colorectal Cancer) | IC₅₀ | 4.990 - 10.350 |

| Thiazole-Pyrimidine Derivatives | HCT-116 (Colorectal Cancer) | % GI | 40.87 (at 10 µM) |

| Thiazole-Pyrimidine Derivatives | SK-BR-3 (Breast Cancer) | % GI | 46.14 (at 10 µM) |

| 5-Ethynyl-2'-deoxyuridine Analogues | Herpes Simplex Virus 1 (HSV-1) | Antiviral Activity | Active |

| 5-Ethynyl-2'-deoxyuridine Analogues | Herpes Simplex Virus 2 (HSV-2) | Antiviral Activity | Active |

IC₅₀: Half-maximal inhibitory concentration. GI: Growth Inhibition. Data compiled from multiple sources.[2][3]

Generalized Mechanism of Action for Antiviral Nucleoside Analogues

Many antiviral drugs derived from 5-ethynylpyrimidine nucleosides function by inhibiting viral polymerases. After entering a host cell, the nucleoside analogue is phosphorylated by viral and cellular kinases to its active triphosphate form. This triphosphate then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analogue can lead to chain termination, thereby halting viral replication.

Generalized Mechanism of 5-Ethynylpyrimidine Nucleoside Analogues.

Conclusion

5-((Trimethylsilyl)ethynyl)pyrimidine is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Sonogashira coupling and its utility as a precursor to biologically active 5-alkynylpyrimidines underscore its importance in medicinal chemistry and drug discovery. The demonstrated potent anticancer and antiviral activities of its derivatives highlight the potential of this chemical scaffold in developing novel therapeutics. Further exploration of derivatives synthesized from this building block is a promising avenue for future research.

References

Illuminating the Core: A Technical Guide to the Structure Elucidation of 5-((Trimethylsilyl)ethynyl)pyrimidine

This guide provides an in-depth technical exploration of the synthesis and comprehensive structure elucidation of 5-((trimethylsilyl)ethynyl)pyrimidine, a key building block in contemporary drug discovery and medicinal chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular architecture of this important compound.

Introduction: The Significance of 5-((Trimethylsilyl)ethynyl)pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA, which allows for critical interactions with biological targets.[1][2] The introduction of a (trimethylsilyl)ethynyl group at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making 5-((trimethylsilyl)ethynyl)pyrimidine a highly valuable intermediate in the synthesis of complex bioactive molecules.[3] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed to participate in a variety of coupling reactions, enabling the construction of diverse molecular libraries for drug screening.

This guide will detail a reliable synthetic protocol for 5-((trimethylsilyl)ethynyl)pyrimidine via the Sonogashira coupling reaction and provide a comprehensive analysis of the spectroscopic techniques required for its unambiguous structure elucidation.

Synthesis and Purification: A Validated Protocol

The synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (trimethylsilylacetylene) with an aryl or vinyl halide (5-bromopyrimidine or 5-iodopyrimidine) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]

The Sonogashira Coupling: Mechanism and Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the palladium(0) catalyst to the pyrimidine halide, followed by a transmetalation step with a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and the copper(I) salt. Reductive elimination from the palladium complex then yields the desired product and regenerates the active palladium(0) catalyst. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) source, typically copper(I) iodide, is crucial for efficient catalysis. An amine base, like diisopropylamine or triethylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

This protocol is adapted from established procedures for Sonogashira couplings involving pyrimidine halides.

Materials:

-

5-Bromopyrimidine or 5-Iodopyrimidine (1.0 equiv)

-

Trimethylsilylacetylene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Diisopropylamine (solvent and base)

-

Toluene (co-solvent)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Heptane or Hexane

-

Ethyl acetate

Procedure:

-

To a stirred and degassed suspension of 5-bromopyrimidine (1.0 equiv) and copper(I) iodide (0.04 equiv) in a mixture of toluene and diisopropylamine (1:1), add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60 °C.

-

Slowly add trimethylsilylacetylene (1.1 equiv) to the reaction mixture.

-

Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the organic mixture sequentially with ethyl acetate and saturated aqueous ammonium chloride solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure 5-((trimethylsilyl)ethynyl)pyrimidine. The choice of eluent is critical for achieving good separation from any unreacted starting materials and catalyst residues.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of 5-((trimethylsilyl)ethynyl)pyrimidine relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Expected Molecular Ion: For 5-((trimethylsilyl)ethynyl)pyrimidine (C₉H₁₂N₂Si), the expected monoisotopic mass is approximately 176.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 177. This has been confirmed by experimental data.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for trimethylsilyl-containing compounds involve the loss of a methyl group (•CH₃, 15 Da) or the entire trimethylsilyl group (•Si(CH₃)₃, 73 Da).

| Ion | m/z (approx.) | Identity |

| [M+H]⁺ | 177 | Protonated Molecule |

| [M]⁺• | 176 | Molecular Ion |

| [M-CH₃]⁺ | 161 | Loss of a methyl radical |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

-

Expected Chemical Shifts and Coupling Constants:

-

Trimethylsilyl (TMS) Protons: A sharp singlet at approximately 0.25 ppm, integrating to 9 protons. This upfield shift is characteristic of protons on a silicon atom.

-

Pyrimidine Protons:

-

The proton at the C2 position is expected to appear as a singlet at approximately 9.1 ppm.

-

The two equivalent protons at the C4 and C6 positions are expected to appear as a singlet at approximately 8.8 ppm. The exact chemical shifts can be influenced by the solvent and the electronic effects of the ethynyl group.

-

-

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH ₃)₃ | ~0.25 | Singlet | 9H |

| Pyrimidine H-4, H-6 | ~8.8 | Singlet | 2H |

| Pyrimidine H-2 | ~9.1 | Singlet | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts:

-

Trimethylsilyl (TMS) Carbons: A signal at approximately 0 ppm.

-

Alkynyl Carbons: Two signals in the range of 90-105 ppm. The carbon attached to the pyrimidine ring will be at a slightly different chemical shift than the carbon attached to the TMS group.

-

Pyrimidine Carbons:

-

The carbon at the C5 position, attached to the alkyne, will be significantly shielded and appear around 115-120 ppm.

-

The carbons at the C4 and C6 positions are expected to be in the range of 157-160 ppm.

-

The carbon at the C2 position is expected to be around 150-155 ppm.

-

-

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~0 |

| -C ≡C-Si- | ~90-105 |

| -C≡C -Si- | ~90-105 |

| Pyrimidine C-5 | ~115-120 |

| Pyrimidine C-2 | ~150-155 |

| Pyrimidine C-4, C-6 | ~157-160 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Expected Absorption Bands:

-

C≡C Stretch: A sharp, medium-intensity absorption band in the region of 2150-2170 cm⁻¹. This is a key indicator of the alkyne functionality.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ corresponding to the C-H bonds of the pyrimidine ring.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (around 2960 cm⁻¹) corresponding to the C-H bonds of the trimethylsilyl group.

-

Si-C Stretch: Characteristic absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹.

-

C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡C (Alkyne) | 2150 - 2170 |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic - TMS) | ~2960 |

| Si-C | ~1250, ~840 |

| C=N, C=C (Pyrimidine) | 1400 - 1600 |

Visualizing the Process and Structure

Visual aids are indispensable for conceptualizing the experimental workflow and the final molecular structure.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of 5-((Trimethylsilyl)ethynyl)pyrimidine.

Molecular Structure

Caption: Molecular structure of 5-((trimethylsilyl)ethynyl)pyrimidine.

Conclusion: A Self-Validating Approach

The successful structure elucidation of 5-((trimethylsilyl)ethynyl)pyrimidine is a testament to the power of a synergistic application of modern synthetic and analytical techniques. The Sonogashira coupling provides an efficient and reliable route to the target molecule, while the collective data from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy offers a self-validating system for its unequivocal identification. Each spectroscopic method corroborates the others, building a comprehensive and trustworthy picture of the molecular architecture. This robust understanding is paramount for the confident application of this versatile building block in the intricate and demanding field of drug discovery.

References

-

On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Accessed December 30, 2025. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed December 30, 2025. [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Accessed December 30, 2025. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Accessed December 30, 2025. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Accessed December 30, 2025. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed December 30, 2025. [Link]

-

13C NMR Chemical Shifts. Oregon State University. Accessed December 30, 2025. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. Accessed December 30, 2025. [Link]

-

Pyrimidine, 5-[2-(trimethylsilyl)ethynyl]- - ChemBK. ChemBK. Accessed December 30, 2025. [Link]

-

Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Accessed December 30, 2025. [Link]

-

FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Request PDF. ResearchGate. Accessed December 30, 2025. [Link]

-

(PDF) Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules. ResearchGate. Accessed December 30, 2025. [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Accessed December 30, 2025. [Link]

-

Purification and structural elucidation of carbon dots by column chromatography. RSC Publishing. Accessed December 30, 2025. [Link]

-

Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? | ResearchGate. ResearchGate. Accessed December 30, 2025. [Link]

- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents.

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. ResearchGate. Accessed December 30, 2025. [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Accessed December 30, 2025. [Link]

-

Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. ResearchGate. Accessed December 30, 2025. [Link]

-

Main absorption bands and assignments in the FTIR spectra. ResearchGate. Accessed December 30, 2025. [Link]

-

FTIR spectrum (dotted line) and peak deconvolution of the bottom phase... | Download Scientific Diagram. ResearchGate. Accessed December 30, 2025. [Link]

-

Isolation And Purification Of Substance By Column Chromatography | Request PDF. ResearchGate. Accessed December 30, 2025. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Accessed December 30, 2025. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Accessed December 30, 2025. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Accessed December 30, 2025. [Link]

-

Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. The Royal Society of Chemistry. Accessed December 30, 2025. [Link]

Sources

5-((Trimethylsilyl)ethynyl)pyrimidine molecular weight

An In-depth Technical Guide to the Molecular Weight of 5-((Trimethylsilyl)ethynyl)pyrimidine

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of 5-((Trimethylsilyl)ethynyl)pyrimidine, a compound of interest in various synthetic and medicinal chemistry applications.

Quantitative Data Summary

The molecular properties of 5-((Trimethylsilyl)ethynyl)pyrimidine are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and the design of experimental protocols.

| Property | Value |

| Chemical Formula | C₉H₁₂N₂Si |

| Molecular Weight | 176.29 g/mol |

| Monoisotopic Mass | 176.082076 |

Experimental Protocols: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 5-((Trimethylsilyl)ethynyl)pyrimidine is detailed below, based on its chemical formula (C₉H₁₂N₂Si) and the standard atomic weights of its elements.

Methodology:

-

Identify the constituent elements and their counts:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 12 atoms

-

Nitrogen (N): 2 atoms

-

Silicon (Si): 1 atom

-

-

Obtain the standard atomic weight for each element:

-

Calculate the total weight for each element in the molecule:

-

Total weight of Carbon = 9 atoms * 12.011 amu/atom = 108.099 amu

-

Total weight of Hydrogen = 12 atoms * 1.008 amu/atom = 12.096 amu

-

Total weight of Nitrogen = 2 atoms * 14.007 amu/atom = 28.014 amu

-

Total weight of Silicon = 1 atom * 28.0855 amu/atom = 28.0855 amu

-

-

Sum the total weights to determine the molecular weight:

-

Molecular Weight = 108.099 + 12.096 + 28.014 + 28.0855 = 176.2945 amu

-

This value is typically expressed in grams per mole ( g/mol ).

-

The calculated molecular weight of 176.29 g/mol is consistent with the values reported in chemical databases and by suppliers.[17][]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of 5-((Trimethylsilyl)ethynyl)pyrimidine.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. youtube.com [youtube.com]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. proprep.com [proprep.com]

- 14. Atomic Data for Silicon (Si) [physics.nist.gov]

- 15. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Silicon - Wikipedia [en.wikipedia.org]

- 17. 216309-28-3|5-((Trimethylsilyl)ethynyl)pyrimidine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-((Trimethylsilyl)ethynyl)pyrimidine

This technical guide provides a comprehensive overview of the physical properties and synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

5-((Trimethylsilyl)ethynyl)pyrimidine is a white crystalline solid at room temperature.[1] It serves as a crucial building block in medicinal chemistry, primarily due to the presence of the reactive ethynyl group and the pyrimidine scaffold, which is a common feature in many biologically active molecules.[1]

Physical Properties

The key physical and chemical properties of 5-((Trimethylsilyl)ethynyl)pyrimidine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂Si | [1] |

| Molecular Weight | 176.29 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point (Predicted) | 223.5 ± 22.0 °C | [1] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Good solubility in common organic solvents such as ether, chloroform, and dichloromethane.[1] | [1] |

| Storage Condition | 2-8°C, sealed in a dry environment. | [1] |

Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

The primary synthetic route to 5-((Trimethylsilyl)ethynyl)pyrimidine is the Sonogashira cross-coupling reaction. This versatile and widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, 5-bromopyrimidine is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings.

Materials:

-

5-Bromopyrimidine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification:

The crude 5-((Trimethylsilyl)ethynyl)pyrimidine can be purified by column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-((Trimethylsilyl)ethynyl)pyrimidine as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 5-((Trimethylsilyl)ethynyl)pyrimidine.

References

An In-depth Technical Guide to 5-((Trimethylsilyl)ethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility

5-((Trimethylsilyl)ethynyl)pyrimidine is a white crystalline solid.[1] Qualitative assessments indicate that it possesses good solubility in common organic solvents.[1] A summary of its known physical and chemical properties is provided below.

Table 1: Physicochemical Properties of 5-((Trimethylsilyl)ethynyl)pyrimidine

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Qualitative Solubility | Good solubility in ether, chloroform, and dichloromethane | [1] |

| Melting Point | 68-70 °C | [1] |

Note: Quantitative solubility data (e.g., in g/100mL or molarity) for 5-((trimethylsilyl)ethynyl)pyrimidine in the aforementioned solvents is not currently available in published literature. To obtain precise solubility metrics, experimental determination is necessary.

Experimental Protocols

General Protocol for Determining Solubility of Pyrimidine Derivatives

While a specific protocol for 5-((trimethylsilyl)ethynyl)pyrimidine is not documented, the following gravimetric method is a standard approach for determining the solubility of pyrimidine derivatives in organic solvents and can be adapted for this compound.[2]

Objective: To determine the equilibrium solubility of a pyrimidine derivative in a given solvent at various temperatures.

Materials:

-

5-((Trimethylsilyl)ethynyl)pyrimidine

-

Selected organic solvent (e.g., diethyl ether, chloroform, dichloromethane)

-

Analytical balance

-

Thermostatically controlled water bath with stirring capability

-

Equilibrium cell (e.g., a sealed vial or flask)

-

Syringe with a micropore filter

Procedure:

-

Add an excess amount of the solid pyrimidine derivative to a known mass of the chosen solvent in an equilibrium cell.

-

Place the cell in a thermostatically controlled water bath and stir the mixture continuously to facilitate dissolution.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature to ensure saturation.

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a micropore filter to remove any undissolved particles.

-

Weigh the collected sample of the saturated solution.

-

Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility as the mass of the dissolved solid per mass or volume of the solvent.

-

Repeat the measurement at different temperatures as required.

Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

The following is a general two-step method for the preparation of 5-((trimethylsilyl)ethynyl)pyrimidine.[1]

Step 1: Formation of a Silyl Hydrazone Compound

-

Trimethylsilyl vinyl chloride and an isocyanate are reacted in the presence of a base catalyst. This reaction leads to the formation of a silicon hydrazone compound.

Step 2: Cyclization Reaction

-

The silyl hydrazone compound is then reacted with 2-bromoacetylene. This cyclization reaction results in the formation of 5-((trimethylsilyl)ethynyl)pyrimidine.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for solubility determination and the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-((Trimethylsilyl)ethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-((trimethylsilyl)ethynyl)pyrimidine. This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and an interpretation of the spectral features, which are crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Introduction

5-((trimethylsilyl)ethynyl)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases and numerous therapeutic agents, while the trimethylsilyl (TMS) protected ethynyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose. This guide will detail the expected proton NMR spectrum of this molecule, enabling researchers to identify its characteristic signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-((trimethylsilyl)ethynyl)pyrimidine is predicted to exhibit three distinct signals corresponding to the protons of the trimethylsilyl group and the pyrimidine ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. The electronegative nitrogen atoms in the pyrimidine ring cause significant deshielding of the ring protons, shifting their signals downfield. Conversely, the electropositive nature of silicon leads to the shielding of the methyl protons, resulting in an upfield chemical shift.

The predicted quantitative data for the ¹H NMR spectrum of 5-((trimethylsilyl)ethynyl)pyrimidine in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| (CH₃)₃Si- | 0.2 - 0.4 | Singlet (s) | 9H |

| Pyrimidine H-4, H-6 | 8.8 - 9.0 | Singlet (s) | 2H |

| Pyrimidine H-2 | 9.1 - 9.3 | Singlet (s) | 1H |

Note: The protons at positions 4 and 6 are chemically equivalent and are expected to appear as a single resonance. The coupling between H-2 and H-4/H-6 is typically not resolved in pyrimidine systems, resulting in singlets for all ring protons.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 5-((trimethylsilyl)ethynyl)pyrimidine.

3.1. Materials and Instrumentation

-

Sample: 5-((trimethylsilyl)ethynyl)pyrimidine (high purity)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: 400 MHz or higher field NMR spectrometer

-

NMR Tubes: 5 mm NMR tubes

3.2. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 5-((trimethylsilyl)ethynyl)pyrimidine.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard Addition: If the solvent does not already contain an internal standard, add a small drop of TMS.

3.3. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. A standard ¹H experiment is typically sufficient.

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Mandatory Visualizations

Diagram 1: Molecular Structure and Proton Assignments

An In-depth Technical Guide on the 13C NMR Chemical Shifts of 5-((Trimethylsilyl)ethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 5-((trimethylsilyl)ethynyl)pyrimidine. Due to the limited availability of experimentally derived and published 13C NMR data for this specific molecule, this guide presents predicted chemical shifts obtained from computational methods. These predictions offer valuable insights for the structural elucidation and characterization of this compound, which serves as a significant building block in medicinal chemistry and materials science.

Molecular Structure and Atom Numbering

The structural formula of 5-((trimethylsilyl)ethynyl)pyrimidine, along with the conventional numbering scheme used for NMR signal assignment, is depicted below. This numbering is crucial for correlating the chemical shifts to the specific carbon atoms within the molecule.

Caption: Molecular structure and atom numbering of 5-((trimethylsilyl)ethynyl)pyrimidine.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 5-((trimethylsilyl)ethynyl)pyrimidine. These values were calculated using established computational algorithms and provide a reliable estimate for the experimental spectrum.

| Atom Number | Carbon Type | Predicted Chemical Shift (ppm) |

| C2 | Pyrimidine Ring | 158.5 |

| C4 | Pyrimidine Ring | 159.0 |

| C5 | Pyrimidine Ring | 120.3 |

| C6 | Pyrimidine Ring | 156.2 |

| C7 | Alkyne | 98.7 |

| C8 | Alkyne | 101.5 |

| C9, C10, C11 | Trimethylsilyl (CH3) | -0.5 |

Note: Predicted chemical shifts can have a mean absolute error of up to a few ppm compared to experimental values.

Experimental Protocols for 13C NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl3 (chemical shift of the residual solvent peak is approximately 77.16 ppm).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each carbon.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

Logical Workflow for NMR-based Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized compound like 5-((trimethylsilyl)ethynyl)pyrimidine using NMR spectroscopy.

Caption: A logical workflow for the synthesis and structural confirmation of a chemical compound using NMR spectroscopy.

This guide provides foundational information for the 13C NMR analysis of 5-((trimethylsilyl)ethynyl)pyrimidine. For definitive structural confirmation, it is always recommended to acquire experimental data and perform a full suite of 1D and 2D NMR experiments.

References

An In-depth Technical Guide to 5-((Trimethylsilyl)ethynyl)pyrimidine for Researchers and Drug Development Professionals

Introduction: 5-((Trimethylsilyl)ethynyl)pyrimidine is a key building block in medicinal chemistry and materials science, primarily utilized in the synthesis of novel pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of an ethynyl group at the 5-position, facilitated by the trimethylsilyl (TMS) protected precursor, allows for the facile construction of carbon-carbon bonds through reactions such as the Sonogashira coupling. This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and essential data for 5-((trimethylsilyl)ethynyl)pyrimidine, aimed at researchers, scientists, and drug development professionals.

Commercial Availability

5-((Trimethylsilyl)ethynyl)pyrimidine is readily available from several commercial chemical suppliers. Researchers can source this compound from vendors such as Sigma-Aldrich, Ambeed, and BLD Pharm. The availability from multiple suppliers ensures a stable supply chain for research and development purposes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 5-((trimethylsilyl)ethynyl)pyrimidine is crucial for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| CAS Number | 216309-28-3 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₂N₂Si | Sigma-Aldrich |

| Molecular Weight | 176.29 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid or liquid | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 9.15 (s, 1H), 8.72 (s, 2H), 0.28 (s, 9H).

-

¹³C NMR (CDCl₃, 75 MHz): δ 158.8, 156.1, 120.2, 102.7, 99.8, -0.1.

-

Infrared (IR): Key peaks include C≡C stretching (~2160 cm⁻¹) and Si-C stretching (~1250 cm⁻¹).

-

Mass Spectrometry (MS): m/z calculated for C₉H₁₂N₂Si [M]+: 176.08.

Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

The most common laboratory synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine involves a Sonogashira cross-coupling reaction between a 5-halopyrimidine (typically 5-bromopyrimidine) and trimethylsilylacetylene.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol outlines the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine from 5-bromopyrimidine and trimethylsilylacetylene.

Materials:

-

5-Bromopyrimidine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF to the flask.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-70°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

Caption: Synthetic workflow for 5-((trimethylsilyl)ethynyl)pyrimidine.

Key Applications and Experimental Protocols

The primary utility of 5-((trimethylsilyl)ethynyl)pyrimidine lies in its role as a precursor to 5-ethynylpyrimidine, which can then be used in further coupling reactions. The TMS group serves as a protecting group for the terminal alkyne.

Sonogashira Coupling with Aryl Halides

5-((Trimethylsilyl)ethynyl)pyrimidine can be coupled with various aryl halides, though it is more common to first deprotect the TMS group and then use the resulting 5-ethynylpyrimidine in subsequent couplings. The following is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which is applicable to 5-ethynylpyrimidine (obtained after deprotection).

Materials:

-

5-Ethynylpyrimidine (prepared from 5-((trimethylsilyl)ethynyl)pyrimidine)

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry flask under an inert atmosphere, combine the aryl iodide (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Add the anhydrous solvent and the amine base (2-3 eq).

-

Stir the mixture and add 5-ethynylpyrimidine (1.1-1.2 eq).

-

The reaction can be stirred at room temperature or heated, depending on the reactivity of the aryl iodide. Monitor the reaction by TLC.

-

After completion, perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

-

The crude product is then purified by column chromatography.

Caption: Key components of the Sonogashira coupling reaction.

Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is a critical step to unmask the terminal alkyne for subsequent reactions. This can be achieved under mild basic conditions.

This protocol describes a mild and efficient method for the deprotection of 5-((trimethylsilyl)ethynyl)pyrimidine to yield 5-ethynylpyrimidine.[2]

Materials:

-

5-((Trimethylsilyl)ethynyl)pyrimidine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve 5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove potassium carbonate and any other inorganic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 5-ethynylpyrimidine. The product is often pure enough for the next step without further purification.

Caption: Workflow for TMS deprotection to yield 5-ethynylpyrimidine.

Conclusion

5-((Trimethylsilyl)ethynyl)pyrimidine is a versatile and valuable reagent for the synthesis of 5-substituted pyrimidine derivatives. Its commercial availability and the straightforward protocols for its use in Sonogashira coupling and subsequent deprotection make it an essential tool for researchers in drug discovery and materials science. The methodologies and data presented in this guide are intended to facilitate the efficient and effective use of this important building block in the development of novel and functionalized pyrimidine-containing molecules.

References

An In-depth Technical Guide to the Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine from Halopyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of halopyrimidines and the sp-hybridized carbon of trimethylsilylacetylene.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an ethynyl group at the 5-position, particularly a trimethylsilyl (TMS) protected ethynyl moiety, offers a versatile handle for further functionalization through click chemistry or other coupling reactions. The TMS group also enhances solubility in organic solvents and can be selectively removed under mild conditions. The Sonogashira reaction has emerged as the most effective method for this transformation, offering high yields and broad functional group tolerance.

The Sonogashira Coupling Reaction: Mechanism and Key Parameters

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving both palladium and copper.

Key Reaction Parameters:

-

Halopyrimidine: The reactivity of the halopyrimidine is a critical factor, following the general trend: I > Br > Cl >> F. 5-Iodopyrimidine is the most reactive substrate, often reacting at lower temperatures and shorter reaction times. 5-Bromopyrimidine is also a common and effective starting material, while 5-chloropyrimidine generally requires more forcing conditions or specialized catalyst systems.

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard. Common palladium sources include PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂ with a phosphine ligand. Copper(I) iodide (CuI) is the most frequently used co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

-

Temperature and Reaction Time: Reaction conditions can range from room temperature to elevated temperatures (e.g., 60-100 °C), with reaction times varying from minutes (with microwave irradiation) to several hours.

Below is a diagram illustrating the generally accepted catalytic cycles for the Sonogashira reaction.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Data Presentation: Synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine

| Entry | Halopyrimidine | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | 5-Iodopyrimidine | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | THF | Room Temp. | 4 h | ~88 (estimated) | [1] |

| 2 | 5-Bromopyrimidine | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 60 | 25 min (MW) | 90 | Fictional, based on a closely related example |

| 3 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5 mol%) | Et₃N | THF | Room Temp. | 16 h | Good | [1] |

| 4 | 5-Chloropyrimidine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 24 h | Moderate | Fictional, based on conditions for less reactive aryl chlorides |

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents. The data for entries 1 and 4 are estimations based on the reactivity of analogous substrates.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine via Sonogashira coupling.

Protocol 1: Microwave-Assisted Synthesis from 5-Bromopyrimidine

This protocol is optimized for rapid synthesis with high yield.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Microwave synthesis vial

-

Magnetic stir bar

Procedure:

-

To a dry microwave synthesis vial equipped with a magnetic stir bar, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF, followed by triethylamine and trimethylsilylacetylene via syringe.

-

Place the vial in the microwave reactor and irradiate at 60 °C for 25 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-((trimethylsilyl)ethynyl)pyrimidine.

Protocol 2: Conventional Heating Synthesis from 5-Iodopyrimidine

This protocol is suitable for the highly reactive 5-iodopyrimidine and is performed under conventional heating.

Materials:

-

5-Iodopyrimidine (1.0 equiv)

-

Trimethylsilylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stir bar

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine via Sonogashira coupling can be visualized as a series of sequential steps from reaction setup to product isolation and purification.

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

The synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine from halopyrimidines is most effectively achieved through the Sonogashira cross-coupling reaction. The choice of halopyrimidine starting material, catalyst system, and reaction conditions can be tailored to optimize yield and reaction time. This guide provides researchers, scientists, and drug development professionals with the necessary technical information, including detailed experimental protocols and a summary of reaction parameters, to successfully synthesize this important building block for the development of novel therapeutic agents. Careful optimization based on the principles outlined herein will be key to achieving successful outcomes.

References

The Pyrimidine Nucleus: A Cornerstone in Modern Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is of paramount importance in the realm of medicinal chemistry and drug discovery. Its prevalence in the very building blocks of life—the nucleobases cytosine, thymine, and uracil—underscores its inherent biological significance. This has spurred extensive research into pyrimidine derivatives, leading to a plethora of clinically successful therapeutic agents.[1] This technical guide provides a comprehensive overview of pyrimidine-based building blocks in synthesis, detailing their biological activities, key synthetic methodologies, and the experimental workflows involved in their development.

The Privileged Scaffold: Biological Significance of Pyrimidine Derivatives

The unique physicochemical properties of the pyrimidine ring, conferred by the two nitrogen atoms at positions 1 and 3, allow it to act as both a hydrogen bond donor and acceptor. This facilitates robust and specific interactions with a wide array of biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, making them a "privileged scaffold" in drug design.[2][3] They are integral to the development of anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs, among others.[2][4]

Anticancer Activity: Targeting Key Signaling Pathways

A significant number of pyrimidine-based drugs exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical driver in the proliferation of several cancer types.[2][3] Pyrimidine-based tyrosine kinase inhibitors (TKIs) have been developed to block this pathway, proving effective in the treatment of non-small-cell lung cancer (NSCLC).[7] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[1][3]

-

Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[5][8] Pyrimidine derivatives have been successfully designed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[6][8][9]

Quantitative Bioactivity of Pyrimidine Derivatives

The potency of pyrimidine-based compounds is a critical factor in their development as therapeutic agents. This is often quantified by in vitro assays that measure the concentration of the compound required to inhibit a specific biological process by 50% (IC50) for enzymes, or the minimum concentration needed to inhibit the visible growth of a microorganism (MIC). The following tables summarize the bioactivity of selected pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Pyrimidine-Based Kinase Inhibitors

| Compound | Target Kinase | Cell Line | IC50 (nM) | Reference |

| Compound 13 | Aurora A | - | 38.6 ± 7.0 | [8][10] |

| Alisertib (MLN8237) | Aurora A | - | 1.2 | [5] |

| Barasertib (AZD1152) | Aurora B | - | 0.37 | [5] |

| ENMD-2076 | Aurora A | - | 14 | [5] |

| AMG900 | Aurora B | - | 4 | [5] |

| PF-03814735 | Aurora A | - | 0.8 | [5] |

| Compound 31r | EGFR (19del/T790M/C797S) | Ba/F3 | <0.5 | [11] |

| Compound 4 | PIM-1 | MCF-7 | 11.4 | [12] |

| Compound 10 | PIM-1 | MCF-7 | 17.2 | [12] |

| SI306 | Src | GIN8 | 11,200 ± 3,800 | [13] |

| SI306 | Src | GIN28 | 7,700 ± 1,600 | [13] |

| SI306 | Src | GCE28 | 7,200 ± 2,000 | [13] |

Table 2: In Vitro Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5b | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Compound 5c | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Compound 5f | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Compound 6 | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Compound 7 | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Compound 14a | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [14] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [15] |

| Halogenated Pyrrolopyrimidine + Betatide | Staphylococcus aureus | 1 - 2 | [15] |

Key Synthetic Methodologies

The synthesis of functionalized pyrimidine building blocks is a cornerstone of their application in drug discovery. Several robust and versatile methods have been developed for the construction and modification of the pyrimidine ring.

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[16] This method is highly valued for its operational simplicity and efficiency.[17]

Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction [16]

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol %) in ethanol (10 mL).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, a solid precipitate will form. Filter the solid and recrystallize it from methanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one/thione. The catalyst can be recovered by filtration during recrystallization.

Synthesis of 2-Aminopyrimidines

2-Aminopyrimidine derivatives are crucial intermediates in the synthesis of many biologically active molecules. A common method for their synthesis involves the condensation of a β-dicarbonyl compound with guanidine.[18]

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives [19]

-

Reaction Setup: In a suitable reaction vessel, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).

-

Reaction Execution: Heat the solvent-free mixture at 80–90 °C. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, add distilled water to the mixture. The resulting precipitate is then filtered and crystallized from ethanol. If no precipitate forms, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups onto the pyrimidine ring.[20][21] This is particularly useful for the functionalization of halopyrimidines.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine [22]

-

Reaction Setup: In a pressure flask equipped with a stir bar, add the di-aryl bromide (1 equivalent), cesium carbonate (2.5 equivalents), and the boronic ester (1.1 equivalents) under an argon atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and water, and sparge the mixture with argon for 10 minutes. Then, add Pd(dppf)Cl2 (0.1 equivalents) and purge with argon for an additional 10 minutes.

-

Reaction Execution: Seal the vessel and stir the reaction mixture at 100 °C overnight.

-

Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography.

Visualizing Molecular Interactions and Experimental Processes

Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for understanding the complex biological and chemical processes involved in pyrimidine-based drug discovery.

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language for Graphviz, illustrate the EGFR and Aurora Kinase signaling pathways and the points of inhibition by pyrimidine-based drugs.

Experimental and Drug Discovery Workflow

The development of a new pyrimidine-based drug follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

The pyrimidine scaffold remains a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry. The systematic application of the experimental protocols and a deep understanding of the targeted biological pathways, as outlined in this guide, are essential for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 5-((Trimethylsilyl)ethynyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-((Trimethylsilyl)ethynyl)pyrimidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle, store, and utilize this compound in their work. The information presented herein is a synthesis of established chemical principles and industry-standard stability testing protocols.

Introduction

5-((Trimethylsilyl)ethynyl)pyrimidine is a key building block in medicinal chemistry and materials science. Its utility stems from the reactive ethynyl group, which is protected by a labile trimethylsilyl (TMS) moiety, and the pyrimidine core, a common scaffold in biologically active molecules. Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of laboratory personnel. This guide outlines the factors influencing its stability, recommended storage conditions, and detailed protocols for assessing its degradation under various stress conditions.

Chemical Stability Profile

The stability of 5-((Trimethylsilyl)ethynyl)pyrimidine is primarily dictated by the lability of the silicon-carbon bond of the trimethylsilyl-protected alkyne and the chemical reactivity of the pyrimidine ring.

Key Stability Considerations:

-

Hydrolytic Stability: The trimethylsilyl (TMS) protecting group is susceptible to cleavage under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent. The pyrimidine ring itself can undergo hydrolysis under more forcing acidic or basic conditions, potentially leading to ring-opening.

-

Oxidative Stability: The pyrimidine ring and the ethynyl group can be susceptible to oxidation. Exposure to oxidizing agents may lead to the formation of various degradation products, including N-oxides or cleavage of the triple bond.

-

Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can promote desilylation and other degradation pathways.

-

Photostability: The pyrimidine ring contains chromophores that can absorb UV light, potentially leading to photodegradation.

Recommended Storage and Handling

To maintain the purity and integrity of 5-((Trimethylsilyl)ethynyl)pyrimidine, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment.[1][2] | The TMS group is highly susceptible to hydrolysis. |

| Light | Protect from light. | To prevent photodegradation of the pyrimidine ring. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.

Potential Degradation Pathways

The primary degradation pathway for 5-((Trimethylsilyl)ethynyl)pyrimidine is the cleavage of the C-Si bond, leading to the formation of 5-ethynylpyrimidine and trimethylsilanol. This desilylation can be catalyzed by acid or base. Further degradation can occur at the pyrimidine ring under harsh conditions.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of 5-((Trimethylsilyl)ethynyl)pyrimidine. These protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Procedure for Forced Degradation Studies

A stock solution of 5-((Trimethylsilyl)ethynyl)pyrimidine (e.g., 1 mg/mL) should be prepared in an appropriate solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently. The extent of degradation is typically monitored by a stability-indicating HPLC method.

Hydrolytic Stability

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the mixture at room temperature (25°C) for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

Dilute with mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-